Orthogonal Deprotection Selectivity: Cbz Survives Acid Conditions That Cleave Boc, and Is Removed by Hydrogenolysis That Leaves Boc Intact
The Cbz protecting group on 2-{[(benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid is stable to trifluoroacetic acid (TFA), the standard reagent for Boc removal, whereas the Boc group is acid-labile and cleaved under these conditions. Conversely, Cbz is selectively removed by catalytic hydrogenolysis (H₂, Pd/C) while Boc remains fully intact . This bidirectional orthogonality means that in a synthetic route bearing both Cbz- and Boc-protected amino groups, either protecting group can be removed independently without affecting the other [1]. In contrast, Fmoc is base-labile and cannot survive the piperidine conditions used for its own removal; when paired with Boc, Fmoc removal (base) and Boc removal (acid) are orthogonal, but the Fmoc-Boc pair does not offer the hydrogenolysis-based selectivity that the Cbz-Boc pair provides . The Cbz group can also be exchanged for Boc in a single step: hydrogenolysis in the presence of Boc₂O directly yields the Boc-protected amine, a transformation not feasible with Fmoc .
| Evidence Dimension | Deprotection orthogonality: selective removal in presence of competing protecting groups |
|---|---|
| Target Compound Data | Cbz stable to TFA (Boc removal conditions); Cbz removable by Pd/C, H₂ at room temperature and pressure while Boc remains intact |
| Comparator Or Baseline | Boc: cleaved by TFA, stable to hydrogenolysis. Fmoc: cleaved by 20% piperidine in DMF, not removable by hydrogenolysis |
| Quantified Difference | Cbz-Boc pair: two orthogonal deprotection axes (hydrogenolysis vs. acidolysis). Fmoc-Boc pair: two orthogonal axes (base vs. acid). Only Cbz enables hydrogenolytic deprotection orthogonal to both acid and base conditions. |
| Conditions | Cbz deprotection: catalytic hydrogenolysis (Pd/C, H₂ or transfer hydrogenation). Boc deprotection: TFA or HCl/dioxane. Fmoc deprotection: 20% piperidine/DMF. |
Why This Matters
For multi-step solution-phase syntheses of complex peptides or pharmaceutical intermediates requiring staged deprotection with hydrogenation-sensitive or acid-sensitive functionality, the Cbz-Boc orthogonal pair is the only viable strategy—making this compound irreplaceable in such routes.
- [1] Chemhui. 叔丁氧羰基(Boc)导入. Technical article: '当Boc和Cbz同时存在时,可以用催化氢解脱去Cbz,而Boc保持不变' (When Boc and Cbz coexist, Cbz can be removed by catalytic hydrogenolysis while Boc remains unchanged). 2019. View Source
